Moexipril-d5 serves as a stable isotopic internal standard in quantitative analyses of moexipril. [] Its inclusion in these analyses enhances accuracy and precision by accounting for variations during sample preparation and detection. The five deuterium atoms incorporated into its structure result in a higher molecular mass compared to moexipril, allowing for differentiation during mass spectrometry analysis.
Moexipril-d5 is a chemical compound that serves as a stable isotope-labeled analogue of Moexipril, a well-known angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound is characterized by the presence of deuterium, which enhances its stability and allows for improved tracking in various biochemical studies. Moexipril-d5 has the Chemical Abstracts Service registry number 1356929-49-1 and is utilized in scientific research to explore pharmacokinetics and metabolic pathways associated with Moexipril.
Moexipril-d5 is classified under the category of pharmaceutical compounds, specifically as an angiotensin-converting enzyme inhibitor. It falls within the broader classification of antihypertensive agents, which are medications designed to lower blood pressure.
The synthesis of Moexipril-d5 involves several chemical reactions that incorporate deuterated precursors. One common method is through the selective deuteration of Moexipril, where hydrogen atoms are replaced by deuterium atoms in specific positions on the molecule.
The synthesis typically requires advanced techniques such as liquid chromatography and mass spectrometry to purify and characterize the final product. For example, gradient liquid chromatography coupled with electrospray ionization mass spectrometry has been employed to identify and characterize degradants of Moexipril, which can also provide insights into the synthesis of its isotopic variant .
The molecular structure of Moexipril-d5 closely resembles that of Moexipril but includes deuterium atoms at specific positions. This modification does not significantly alter its biological activity but allows for more precise tracking in metabolic studies.
The molecular formula for Moexipril-d5 is CHDNO, where D represents deuterium. The structural formula can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides detailed information about the arrangement of atoms within the molecule.
Moexipril-d5 participates in various chemical reactions typical of angiotensin-converting enzyme inhibitors. These reactions include hydrolysis and interactions with other biomolecules that can lead to its activation or degradation.
In biochemical assays, Moexipril-d5 can be used to study enzyme kinetics and inhibition mechanisms. By utilizing its stable isotope properties, researchers can trace its metabolic pathways and quantify its concentration in biological samples more accurately.
Moexipril-d5 functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and lowered blood pressure.
Research indicates that Moexipril's mechanism involves competitive inhibition at the active site of the angiotensin-converting enzyme, effectively reducing its activity and subsequently lowering systemic vascular resistance .
Moexipril-d5 is typically presented as a white to off-white powder. Its solubility characteristics are similar to those of Moexipril, being soluble in water and organic solvents, which facilitates its use in various laboratory settings.
The stability of Moexipril-d5 makes it suitable for long-term studies. Its melting point, boiling point, and specific reactivity profiles are essential for understanding how it behaves under different experimental conditions.
Analytical techniques such as high-performance liquid chromatography are often employed to assess purity and concentration levels in research applications involving Moexipril-d5.
Moexipril-d5 is primarily used in scientific research to investigate the pharmacokinetics and metabolism of angiotensin-converting enzyme inhibitors. Its stable isotope labeling allows researchers to conduct detailed studies on drug absorption, distribution, metabolism, and excretion without interference from naturally occurring isotopes.
Moexipril-d5 (CAS# 1356929-49-1) is a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor moexipril, where five hydrogen atoms in the phenyl ring are replaced by deuterium atoms. This substitution yields the chemical formula C₂₇H₂₉D₅N₂O₇ and a molecular weight of 503.6 g/mol [1] [4] [8]. Unlike its parent compound, Moexipril-d5 is exclusively utilized in pharmaceutical research as an internal standard for quantitative bioanalysis due to its near-identical chemical properties to moexipril, coupled with distinct mass spectral characteristics. Its primary application lies in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise quantification of moexipril and its active metabolite, moexiprilat, in biological matrices like plasma or tissues. This precision is critical for pharmacokinetic profiling during drug development [1] [8] [10].
Structurally, deuterium incorporation occurs at the phenyl moiety (C₆D₅), minimizing alterations to moexipril’s steric and electronic properties while introducing a detectable mass shift of +5 Da. This strategic labeling ensures chromatographic co-elution with non-deuterated moexipril while allowing baseline resolution in mass detectors, thereby eliminating analytical interference [4] [6].
Table 1: Key Characteristics of Moexipril-d5
Property | Value | Role in Research |
---|---|---|
CAS Number | 1356929-49-1 | Unique compound identifier |
Molecular Formula | C₂₇H₂₉D₅N₂O₇ | Defines deuterium substitution pattern |
Exact Mass | 503.27 g/mol | MS quantification reference |
Primary Application | Internal standard for GC-/LC-MS | Enables precise analyte quantification |
Isotopic Purity | >98% (per Certificate of Analysis) | Ensures analytical reliability |
The development of isotopically labeled ACE inhibitors parallels advancements in analytical chemistry and drug metabolism science. Early ACE inhibitors like captopril (first approved in 1981) underwent fundamental pharmacokinetic studies using radioactive isotopes (e.g., ¹⁴C or ³H labels). However, radiation hazards and regulatory constraints limited their utility [7]. The advent of stable isotope labeling (e.g., deuterium, ¹³C, ¹⁵N) provided safer, more versatile alternatives for tracing drug disposition without altering pharmacological activity.
Moexipril-d5 emerged in the 2010s alongside other deuterated ACE inhibitors (e.g., enalapril-d5), driven by the need to study tissue-specific distribution and metabolism of moexipril—a prodrug requiring activation to moexiprilat. Unlike early-generation labels, deuterium incorporation in moexipril-d5 targets metabolically stable sites (aromatic ring), ensuring minimal kinetic isotope effects during enzymatic conversion. This design preserves the bioactivation pathway while providing analytical robustness [2] [7]. Historically, comparative studies using deuterated standards revealed moexipril’s superior tissue penetration versus predecessors like enalapril. For example, in spontaneously hypertensive rats, equimolar doses of moexipril and enalapril showed comparable plasma ACE inhibition, but moexipril exhibited significantly higher inhibition in aortic, cardiac, and pulmonary tissues (56–70% vs. 32–48%) [2].
Table 2: Evolution of Isotopically Labeled ACE Inhibitors
Compound | Isotope Used | Era | Key Research Application | Limitations Addressed |
---|---|---|---|---|
Captopril-¹⁴C | ¹⁴C | 1980s | Mass balance studies | Radiation hazards |
Enalapril-d5 | Deuterium | 1990s | Plasma/tissue distribution | Low tissue penetration sensitivity |
Moexipril-d5 | Deuterium | 2010s | Prodrug activation kinetics | Metabolic stability in LC-MS |
Deuterium’s role in prodrug metabolism extends beyond analytical utility; it provides mechanistic insights into biotransformation pathways. Moexipril serves as a prototypical prodrug, undergoing esterase-mediated hydrolysis to its active diacid, moexiprilat. Deuterium substitution at the phenyl ring (a site distal to hydrolysis) minimizes direct interference with activation kinetics but allows unambiguous differentiation between prodrug and metabolite using mass spectrometry [1] [8].
Crucially, deuterium can impart a kinetic isotope effect (KIE) when incorporated at metabolic soft spots. Although moexipril-d5 avoids high-KIE positions, studies of related deuterated prodrugs (e.g., deutetrabenazine) demonstrate that C-D bonds resist cleavage 6–10 times longer than C-H bonds due to lower zero-point energy and higher bond dissociation energy [3] [5] [9]. This property is exploited to:
For moexipril-d5, these principles enable precise tracking of prodrug activation stoichiometry and rate-limiting steps in vivo. Research using this isotopologue confirmed that moexiprilat generation occurs predominantly via pre-systemic hydrolysis in the gut wall and liver, with deuterium labeling eliminating background noise from endogenous compounds [1] [8]. Additionally, deuterated standards validated moexipril’s off-target inhibition of phosphodiesterase-4 (PDE4) (IC₅₀ = 38–230 µM across isoforms), a property attributed to its intact prodrug structure rather than metabolites [1] [4].
Table 3: Impact of Deuterium Substitution on Prodrug Metabolism
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3